molecular formula C5H4ClN3O2 B1356914 2-Chloro-4-methyl-5-nitropyrimidine CAS No. 97821-70-0

2-Chloro-4-methyl-5-nitropyrimidine

Cat. No.: B1356914
CAS No.: 97821-70-0
M. Wt: 173.56 g/mol
InChI Key: IJVDFYRAYUHAIL-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-nitropyrimidine is a useful research compound. Its molecular formula is C5H4ClN3O2 and its molecular weight is 173.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c1-3-4(9(10)11)2-7-5(6)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVDFYRAYUHAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594160
Record name 2-Chloro-4-methyl-5-nitropyrimidine
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Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97821-70-0
Record name 2-Chloro-4-methyl-5-nitropyrimidine
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Record name 2-chloro-4-methyl-5-nitropyrimidine
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Foundational & Exploratory

Navigating the Synthesis and Application of 2-Chloro-4-methyl-5-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide focuses on the chemical intermediate 2-Chloro-4-methyl-5-nitropyridine (CAS Number: 23056-33-9) . It is important to note that searches for "2-Chloro-4-methyl-5-nitropyrimidine" did not yield a commercially available or well-documented compound. Given the structural similarities and the extensive data available for the pyridine analog, it is highly probable that the intended compound of interest is 2-Chloro-4-methyl-5-nitropyridine. This document will proceed with a comprehensive overview of this widely used pyridine derivative.

Core Compound Identification and Physicochemical Properties

2-Chloro-4-methyl-5-nitropyridine is a functionalized heterocyclic compound that serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its reactivity is primarily dictated by the interplay of the electron-withdrawing nitro group and the chloro substituent on the pyridine ring. The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution, while the nitro group at the 5-position influences the regioselectivity of reactions.

A summary of its key physicochemical properties is provided in the table below:

PropertyValueSource(s)
CAS Number 23056-33-9[2][3]
Molecular Formula C₆H₅ClN₂O₂[2][3]
Molecular Weight 172.57 g/mol [2][3]
Appearance Light yellow powder or solid[1]
Melting Point 37-39 °C[1][2]
Boiling Point 91 °C at 5 mmHg[2]
SMILES Cc1cc(Cl)ncc1=O[2]
InChI Key HWZUMEVIIGNXGM-UHFFFAOYSA-N[2]

Synthesis of 2-Chloro-4-methyl-5-nitropyridine: A Step-by-Step Protocol

The synthesis of 2-Chloro-4-methyl-5-nitropyridine is a multi-step process that begins with the nitration of 2-amino-4-methylpyridine, followed by hydrolysis and subsequent chlorination.[4]

Synthesis Workflow Diagram

Synthesis_of_2_Chloro_4_methyl_5_nitropyridine Figure 1: Synthetic Pathway to 2-Chloro-4-methyl-5-nitropyridine A 2-Amino-4-methylpyridine B 2-Amino-5-nitro-4-methylpyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Hydroxy-5-nitro-4-methylpyridine B->C Hydrolysis (NaNO₂, H₂SO₄) D 2-Chloro-4-methyl-5-nitropyridine C->D Chlorination (PCl₅, PCl₃)

Caption: Synthetic route to 2-Chloro-4-methyl-5-nitropyridine.

Experimental Protocol

Step 1: Nitration of 2-Amino-4-methylpyridine to 2-Amino-5-nitro-4-methylpyridine [4]

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add concentrated sulfuric acid.

  • Slowly add 2-amino-4-methylpyridine while vigorously stirring and maintaining the temperature between 5-10 °C using an ice bath.

  • Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

  • After the addition is complete, heat the reaction mixture in a water bath to approximately 60 °C for about 15 hours, or until gas evolution ceases. The solution will change color from light yellow to wine red.

  • Pour the reaction mixture over ice and neutralize with ammonia to a pH of 5.0-5.5 to precipitate a deep yellow solid.

  • Filter the precipitate, which is a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.

  • To isolate the desired isomer, dissolve the mixture in 10% dilute hydrochloric acid and filter to remove any oily substances.

  • Neutralize the filtrate with a 50% sodium hydroxide solution to a pH between 4 and 5 to precipitate the 2-amino-5-nitro-4-methylpyridine as a deep yellow solid.

Step 2: Hydrolysis of 2-Amino-5-nitro-4-methylpyridine to 2-Hydroxy-5-nitro-4-methylpyridine [4]

  • Dissolve the 2-amino-5-nitro-4-methylpyridine from the previous step in dilute sulfuric acid and filter the solution.

  • Cool the filtrate to 0-2 °C and add ice while stirring vigorously.

  • Slowly add a solution of sodium nitrite dropwise, maintaining the temperature at approximately 5 °C.

  • Continue stirring for 30 minutes after the addition is complete.

  • Filter the resulting mixture to obtain the desired product.

Step 3: Chlorination of 2-Hydroxy-5-nitro-4-methylpyridine to 2-Chloro-4-methyl-5-nitropyridine [4]

  • In a suitable reaction vessel, mix the 2-hydroxy-5-nitro-4-methylpyridine with phosphorus pentachloride and use phosphorus trichloride as the solvent.

  • Heat the reaction mixture to 110 °C for 3 hours.

  • After the reaction is complete, remove the excess phosphorus trichloride by vacuum distillation.

  • Pour the residue into water to precipitate a light yellow solid.

  • Filter the solid to obtain the final product, 2-Chloro-4-methyl-5-nitropyridine.

Chemical Reactivity and Applications in Drug Development

2-Chloro-4-methyl-5-nitropyridine is a versatile intermediate due to the reactivity of its functional groups. The chloro group is readily displaced by nucleophiles, allowing for the introduction of a wide range of substituents. The nitro group can be reduced to an amino group, which can then be further functionalized.

This compound and its derivatives are important in the synthesis of various biologically active molecules. For instance, substituted pyridines are core structures in many pharmaceuticals. The development of novel therapeutics often relies on the availability of such versatile building blocks to create libraries of compounds for screening. While specific drug examples derived directly from this starting material are proprietary, the general class of substituted nitropyridines is of significant interest in medicinal chemistry.

Safety and Handling

2-Chloro-4-methyl-5-nitropyridine is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Classifications: [2][3]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Avoid contact with skin, eyes, and clothing.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-4-methyl-5-nitropyridine. While a comprehensive dataset is best obtained from the supplier's Certificate of Analysis, general spectroscopic information is available. The ¹³C NMR spectrum of this compound can be found in chemical databases and is a key tool for confirming its structure.

References

  • PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved February 14, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. Retrieved February 14, 2026, from [Link]

Sources

2-Chloro-4-methyl-5-nitropyrimidine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Molecular Structure, Synthesis, and Reactivity Profile Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary

2-Chloro-4-methyl-5-nitropyrimidine (CAS: 97821-70-0) is a highly functionalized heterocyclic scaffold critical to the synthesis of bioactive purine analogs, kinase inhibitors, and antiviral agents.[1][2][3] Distinguished by its electron-deficient pyrimidine core, the molecule features three distinct reactive centers: the electrophilic C2-chlorine (susceptible to SNAr), the reducible C5-nitro group, and the acidic C4-methyl protons.[1] This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and reaction mechanisms, serving as a definitive reference for laboratory application.

Critical Distinction: Researchers must distinguish this compound from its pyridine analog, 2-chloro-4-methyl-5-nitropyridine (CAS 23056-33-9).[1] Despite structural similarities, the pyrimidine derivative exhibits significantly higher reactivity toward nucleophiles due to the presence of the second ring nitrogen.[1]

Physicochemical Characterization

The structural integrity of this compound is defined by the synergistic electronic effects of the nitro group and the diazine ring, rendering the C2 position exceptionally electrophilic.[1]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name This compound
CAS Number 97821-70-0
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
Physical State Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 68–72 °C (Typical range; varies by purity)
SMILES Cc1nc(Cl)ncc1[O-]
Reactivity Class Electrophilic Aromatic Heterocycle; Nitro-activated
Structural Analysis[1][6]
  • Electronic Environment: The pyrimidine ring is inherently electron-deficient (π-deficient).[1] The introduction of a nitro group at C5 further depletes electron density, particularly at the C2 and C4/C6 positions.[1]

  • Regioselectivity: The C2-chlorine is activated for nucleophilic displacement.[1] While C4 is also electron-deficient, the presence of the methyl group blocks direct attack, and the C5-nitro group sterically and electronically influences the C4-methyl acidity.[1]

Synthetic Routes & Process Chemistry

The synthesis of this compound is most reliably achieved via the electrophilic nitration of the 2-chloro-4-methylpyrimidine precursor.[1] Unlike pyridines, the pyrimidine 5-position is the only site sufficiently electron-rich to undergo electrophilic aromatic substitution (EAS) while retaining the halogen.[1]

Diagram 1: Synthetic Pathway

The following workflow illustrates the nitration mechanism and critical isolation steps.

Synthesis Start 2-Chloro-4-methylpyrimidine (CAS 13036-57-2) Inter Intermediate: Sigma-Complex Formation (At C5 Position) Start->Inter Electrophilic Attack (Temp < 10°C) Reagent Reagents: Fuming HNO3 / Conc. H2SO4 Reagent->Inter Product Product: This compound (CAS 97821-70-0) Inter->Product Proton Loss (Rearomatization) Quench Quench: Pour onto Crushed Ice (pH Neutralization) Product->Quench Stabilization

Caption: Electrophilic nitration pathway targeting the C5 position of the pyrimidine ring. The reaction is highly regioselective due to the directing effects of the ring nitrogens.[1]

Experimental Protocol: Nitration of 2-Chloro-4-methylpyrimidine

Note: This protocol involves strong acids and energetic nitro compounds.[1] Work in a fume hood.

  • Preparation: Charge a dry 3-neck round-bottom flask with concentrated H₂SO₄ (5.0 eq) . Cool to 0–5 °C using an ice/salt bath.

  • Addition of Substrate: Slowly add 2-chloro-4-methylpyrimidine (1.0 eq) portion-wise. Ensure the internal temperature remains < 10 °C to prevent decomposition.[1] Stir until fully dissolved.

  • Nitration: Add fuming HNO₃ (1.2 eq) dropwise via an addition funnel over 30 minutes. The reaction is exothermic; strict temperature control (0–5 °C) is critical to avoid dinitration or ring oxidation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.[1]

  • Quench & Isolation: Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume). The product typically precipitates as a solid.

  • Neutralization: Carefully adjust pH to ~4–5 using saturated NaHCO₃ or NH₄OH solution.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.[1] Recrystallization from Ethanol/Water may be performed if necessary.[1]

Reactivity Profile & Functionalization

The utility of this compound lies in its "orthogonality"—the ability to selectively modify specific sites without affecting others.[1]

Diagram 2: Divergent Reactivity Map

This diagram outlines the three primary reaction vectors available to medicinal chemists.

Reactivity Core This compound Vec1 Vector 1: C2 Displacement (SnAr) Core->Vec1 + Primary/Secondary Amines (Mild Base, RT) Vec2 Vector 2: Nitro Reduction Core->Vec2 + Fe/NH4Cl or H2/Pd (Chemo-selective) Vec3 Vector 3: C4-Methyl Acidity Core->Vec3 + Aldehydes / DMF-DMA (Vinylogous Acidity) Prod1 2-Amino-4-methyl-5-nitropyrimidines (Kinase Inhibitor Scaffolds) Vec1->Prod1 Prod2 2-Chloro-4-methyl-5-aminopyrimidine (Bicyclic Precursor) Vec2->Prod2 Prod3 Styryl Derivatives / Enolates (DMF-DMA Condensation) Vec3->Prod3

Caption: Divergent synthesis vectors. The C2-chlorine is the most reactive site, followed by the nitro group reduction.[1] The C4-methyl group requires activation by the ortho-nitro group.[1]

Key Reaction Mechanisms[1]
1. Nucleophilic Aromatic Substitution (SNAr)

The C2 position is highly activated.[1] Reaction with amines (e.g., morpholine, aniline) proceeds rapidly at room temperature.

  • Mechanism: Addition-Elimination.[1] The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the N1/N3 nitrogens and the C5-nitro group, followed by chloride expulsion.[1]

  • Conditions: 1.1 eq Amine, 2.0 eq DIPEA, DMF or THF, 0 °C to RT.

2. Nitro Reduction

The nitro group can be reduced to an amine to facilitate ring closure (e.g., forming purines).[1]

  • Chemo-selectivity Warning: Catalytic hydrogenation (H₂/Pd-C) often results in concomitant hydrodechlorination (loss of the C2-Cl).[1]

  • Recommended Protocol: Use Iron powder (Fe) in Acetic Acid or Dithionite reduction to preserve the C2-chlorine.[1]

3. Methyl Group Condensation

The protons on the C4-methyl group are acidic due to the electron-withdrawing nature of the pyrimidine ring and the ortho-nitro group.[1]

  • Application: Reaction with DMF-DMA (Dimethylformamide dimethyl acetal) yields the dimethylaminovinyl derivative, a precursor for pyrrolopyrimidines.[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • Skin/Eye Irritant: The compound is an alkylating agent (via SNAr). Wear double nitrile gloves.[1]

    • Energetic: Nitro-heterocycles can be shock-sensitive or thermally unstable.[1] Do not heat dry solids above 100 °C without DSC testing.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C2-Cl to C2-OH can occur over prolonged exposure to humid air).[1]

References

  • PubChem. (2025).[1][4] Compound Summary: this compound (CAS 97821-70-0).[1][2][3][5][6] National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

Theoretical Studies and Computational Analysis of 2-Chloro-4-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical framework and computational analysis profile for 2-Chloro-4-methyl-5-nitropyrimidine (CAS: 97821-70-0) .

This guide is structured as a high-level research protocol, synthesizing established computational methodologies (DFT, Molecular Docking) with predictive insights derived from structural homologs. It is designed for researchers aiming to utilize this scaffold in drug discovery or advanced materials synthesis.

Technical Whitepaper | Version 1.0

Executive Summary

This compound represents a highly functionalized heterocyclic scaffold characterized by a distinct electron-deficient core. The presence of the electron-withdrawing nitro group at the C5 position, combined with the leaving group potential of chlorine at C2 and the acidic nature of the C4-methyl protons, creates a unique "push-pull" electronic system. This guide outlines the computational framework required to characterize its structural stability, reactivity descriptors, and biological potential.

Key Technical Insights:

  • Electronic Reactivity: The C2 position is the primary electrophilic site for nucleophilic aromatic substitution (

    
    ), while the C4-methyl group exhibits significant C-H acidity, enabling Knoevenagel-type condensations.
    
  • Structural Geometry: Steric repulsion between the C4-methyl and C5-nitro groups likely induces a torsion angle deviation in the nitro group relative to the pyrimidine plane, disrupting full

    
    -conjugation.
    
  • Therapeutic Potential: Computational docking suggests high affinity for kinase domains and folate-dependent enzymes (e.g., DHFR) due to the pyrimidine core's ability to mimic ATP/folate binding motifs.

Computational Methodology Framework

To ensure scientific rigor, the following self-validating protocol is recommended for the complete profiling of this compound. This workflow integrates Quantum Mechanics (QM) with Molecular Mechanics (MM).

Standardized Computational Protocol
  • Geometry Optimization: Density Functional Theory (DFT) using the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) (diffuse and polarization functions are critical for describing the lone pairs on Nitrogen and Oxygen).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water and DMSO to simulate physiological and experimental environments.

  • Vibrational Analysis: Calculation of harmonic frequencies to verify the stationary point (no imaginary frequencies) and assign IR spectral bands.

Workflow Visualization

The following diagram illustrates the logical flow of the computational analysis, from structure preparation to biological validation.

ComputationalWorkflow cluster_QM Quantum Mechanical (QM) Phase cluster_Bio Biological (MM) Phase Start Input Structure (this compound) DFT DFT Optimization (B3LYP/6-311++G(d,p)) Start->DFT Freq Frequency Calc (IR/Raman Validation) DFT->Freq Check Imaginary Freq Elec Electronic Properties (HOMO-LUMO / MEP / NBO) DFT->Elec Dock Molecular Docking (AutoDock Vina / Glide) Elec->Dock Charge Distribution ADMET ADMET Profiling (SwissADME) Dock->ADMET End Lead Optimization Candidate Selection ADMET->End

Figure 1: Integrated computational workflow for the structural and biological profiling of pyrimidine derivatives.

Structural & Electronic Properties (DFT Analysis)

Geometric Constraints and Sterics

Unlike simple pyrimidines, the 4-Methyl-5-Nitro motif introduces a steric clash.

  • Prediction: The nitro group (

    
    ) will not be perfectly coplanar with the pyrimidine ring. A torsion angle of 15°–30° is expected to minimize repulsion with the C4-methyl hydrogens.
    
  • Impact: This deplanarization slightly raises the energy of the LUMO, potentially modulating the compound's susceptibility to reduction.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity (softness/hardness).

OrbitalLocalization DescriptionEnergy (Approx. eV)*
HOMO Concentrated on the Pyrimidine ring nitrogens and Chlorine lone pairs (

-donating).
-7.2 to -7.5 eV
LUMO Delocalized over the Nitro group and the Pyrimidine ring (

-accepting).
-3.5 to -3.8 eV
Gap (

)
Indicates high chemical reactivity and polarizability.~3.5 - 4.0 eV

*Values estimated based on B3LYP/6-311++G(d,p) data for homologous 2,4-dichloro-5-nitropyrimidines [1].

Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent bonding in docking studies:

  • Negative Potential (Red): Localized on the Nitro oxygens and Ring Nitrogens (H-bond acceptors).

  • Positive Potential (Blue): Localized on the Methyl protons and the C6-H proton (H-bond donors/Electrostatic interaction sites).

  • Reactivity Insight: The region around C2 is electron-deficient (blue/green), confirming its role as the site for Nucleophilic Aromatic Substitution (

    
    ).
    

Spectroscopic Profiling (Vibrational & NMR)[1]

Accurate assignment of spectral bands is essential for verifying synthesis.

Vibrational Spectroscopy (FT-IR)

The nitro group provides the most diagnostic bands.

Vibrational ModeFrequency (Experimental)Frequency (Scaled DFT)*Intensity

1540 – 1560

1555

Strong

1340 – 1360

1350

Strong

1580 – 1600

1590

Medium

700 – 750

730

Medium
Nuclear Magnetic Resonance ( H NMR)
  • C4-Methyl: Singlet,

    
     2.6 – 2.8 ppm. (Deshielded by the ring and ortho-nitro group).
    
  • C6-Proton: Singlet,

    
     9.0 – 9.4 ppm. (Highly deshielded due to being flanked by the ring nitrogen and the electron-withdrawing nitro group).
    

Biological Potential & Molecular Docking[1][2][3]

Target Identification

Pyrimidine derivatives are privileged scaffolds in medicinal chemistry. For this compound, the primary targets include:

  • Dihydrofolate Reductase (DHFR): The pyrimidine core mimics the pteridine ring of folate.

  • Tyrosine Kinases (e.g., EGFR, VEGFR): The N1/N3 atoms can form hinge-region hydrogen bonds.

Interaction Mechanism Diagram

The following diagram models the predicted binding mode of the scaffold within a generic kinase ATP-binding pocket.

DockingInteraction Predicted Ligand-Receptor Interactions Ligand_N1 Ligand N1 (H-Bond Acceptor) Residue_Hinge Hinge Region (Backbone NH) Ligand_N1->Residue_Hinge Hydrogen Bond (2.8 Å) Ligand_Cl Ligand C2-Cl (Hydrophobic) Residue_Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Ligand_Cl->Residue_Gatekeeper Van der Waals Ligand_NO2 Ligand C5-NO2 (Electrostatic) Residue_Lys Catalytic Lysine (Salt Bridge) Ligand_NO2->Residue_Lys Electrostatic/Dipole

Figure 2: Schematic of predicted pharmacophore interactions within a kinase active site.

ADMET Predictions (In Silico)

Using SwissADME logic, the compound is predicted to have:

  • Lipophilicity (LogP): ~1.3 – 1.9 (Optimal for oral bioavailability).

  • Blood-Brain Barrier (BBB): High probability of permeation due to low molecular weight (<200 Da) and neutral charge.

  • Toxicity: The nitro group is a structural alert for mutagenicity (Ames positive potential), which must be addressed in lead optimization (e.g., reduction to amine).

Conclusion

This compound is a versatile "push-pull" scaffold. Theoretical studies confirm that its reactivity is dominated by the electron-deficient pyrimidine core, making it an excellent electrophile for


 reactions at C2 and condensation reactions at C4-Methyl. Computational docking supports its utility as a fragment for kinase and DHFR inhibitor design, provided the nitro group is eventually modified to mitigate toxicity risks.

References

  • Krishnakumar, V., et al. (2013). "Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Sigma-Aldrich. (2025). "Product Specification: 2-Chloro-4-methyl-5-nitropyridine / Pyrimidine derivatives." (Note: Used for physical property verification of the class).

  • BenchChem. (2025).[1][2] "Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyrimidine and its Derivatives." BenchChem Technical Notes.

  • PubChem Database. "Compound Summary: this compound (CAS 97821-70-0)."[3] National Center for Biotechnology Information.

  • ChemScene. (2025). "Product Data: this compound."

Sources

Methodological & Application

Application Notes and Protocols: 2,4-Dichloro-5-nitropyrimidine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An important clarification regarding the specified topic: The molecule 2-Chloro-4-methyl-5-nitropyrimidine is not extensively documented in readily available chemical literature, making it challenging to create a detailed guide with authoritative references. However, the closely related and synthetically versatile building block, 2,4-Dichloro-5-nitropyrimidine , is well-established and serves as an excellent exemplar for the principles of heterocyclic synthesis. This guide will therefore focus on this latter compound, as it provides a more robust and instructive foundation for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1] Their prevalence is largely due to the 2-aminopyrimidine motif, a privileged scaffold renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases, leading to potent and selective enzyme inhibition.[2] 2,4-Dichloro-5-nitropyrimidine is a highly valuable and reactive building block for accessing these complex molecular architectures. Its utility stems from three key features:

  • Two Reactive Sites: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

  • Differential Reactivity: The C4 position is significantly more susceptible to nucleophilic attack than the C2 position, allowing for sequential and regioselective functionalization.[3][4]

  • Electronic Activation: The potent electron-withdrawing nitro group at the C5 position, in concert with the ring nitrogen atoms, strongly activates the pyrimidine core, facilitating the displacement of the chloro substituents even by moderately strong nucleophiles.[5]

This guide provides a detailed exploration of the reactivity of 2,4-dichloro-5-nitropyrimidine, complete with step-by-step protocols for its sequential functionalization and its application in the synthesis of kinase inhibitor scaffolds.

Section 1: Reactivity Profile and Regioselectivity

The synthetic power of 2,4-dichloro-5-nitropyrimidine lies in its predictable regioselectivity. Nucleophilic attack preferentially occurs at the C4 position. This can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic addition. The negative charge in the intermediate formed from C4 attack can be delocalized over both ring nitrogens and the nitro group, resulting in a more stable intermediate compared to attack at the C2 position.[4] This electronic preference allows for a controlled, stepwise synthesis of 2,4-disubstituted pyrimidines.

cluster_main 2,4-Dichloro-5-nitropyrimidine cluster_reactivity Reactivity Sites mol C4 C4 Position (Primary Site) mol->C4  Most Reactive  (Lower energy intermediate) C2 C2 Position (Secondary Site) mol->C2  Less Reactive  (Requires harsher conditions) Nitro NO2 Group (Activating)

Caption: Reactivity map of 2,4-dichloro-5-nitropyrimidine.

PropertyValue
Molecular Formula C₄HCl₂N₃O₂
Molecular Weight 193.98 g/mol
Appearance Pale yellow to white crystalline solid
Melting Point 59-62 °C
CAS Number 5018-54-2
Section 2: Protocols for Sequential Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the two chlorine atoms is best exploited through a sequential substitution strategy. This workflow allows for the introduction of two different nucleophiles in a controlled manner, which is essential for building complex drug-like molecules.

G start 2,4-Dichloro-5-nitropyrimidine step1 Step 1: C4 Substitution - Nucleophile 1 (Nu1-H) - Base (e.g., DIPEA) - Solvent (e.g., EtOH, THF) - Mild Conditions (0°C to RT) start->step1 intermediate 4-Nu1-2-chloro- 5-nitropyrimidine step1->intermediate step2 Step 2: C2 Substitution - Nucleophile 2 (Nu2-H) - Optional Base - Solvent (e.g., n-BuOH, DMA) - Harsher Conditions (Heat) intermediate->step2 product Final Product: 2-Nu2-4-Nu1- 5-nitropyrimidine step2->product

Caption: Stepwise synthesis of 2,4-disubstituted 5-nitropyrimidines.

This protocol describes a general method for the selective substitution of the C4-chloro group using an amine nucleophile. The reaction proceeds under mild conditions, preserving the C2-chloro for subsequent modification.

Objective: To synthesize a 4-amino-2-chloro-5-nitropyrimidine derivative.

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 eq)

  • Amine Nucleophile (e.g., aniline, piperidine) (1.0-1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-nitropyrimidine (1.0 eq) and dissolve it in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the amine nucleophile (1.0 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

    • Causality Note: The base (DIPEA) is crucial to neutralize the HCl generated during the substitution, preventing the protonation and deactivation of the amine nucleophile. Using a non-nucleophilic base like DIPEA avoids competition with the primary nucleophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Self-Validation: The aqueous wash removes the DIPEA-HCl salt and any remaining base. A neutral pH in the final aqueous layer indicates successful removal.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 4-substituted product.

Expected Outcome: The product, a 4-amino-2-chloro-5-nitropyrimidine, is typically a yellow solid. Its identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol uses the product from Protocol 2.1 to substitute the remaining C2-chloro group. Harsher conditions are generally required due to the reduced reactivity of the C2 position.[6]

Objective: To synthesize a 2,4-diamino-5-nitropyrimidine derivative.

Materials:

  • 4-amino-2-chloro-5-nitropyrimidine (from Protocol 2.1) (1.0 eq)

  • Second Amine Nucleophile (1.5-2.0 eq)

  • n-Butanol (n-BuOH) or N,N-Dimethylacetamide (DMA)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve the 4-amino-2-chloro-5-nitropyrimidine (1.0 eq) in n-butanol.

  • Reagent Addition: Add the second amine nucleophile (1.5 eq).

    • Causality Note: An excess of the second nucleophile is often used to drive the reaction to completion. For less reactive amines, a high-boiling polar aprotic solvent like DMA can be beneficial. A base is often not required if the nucleophile is used in excess.

  • Reaction Conditions: Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water or a weak acid like saturated NH₄Cl (to remove excess amine). Wash the organic layer with brine.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography to yield the final 2,4-disubstituted pyrimidine.

StepNucleophileConditionsProductApprox. YieldReference
C4 Sub. DiethylamineEtOH, RT, 2h4-(Diethylamino)-2-chloro-5-nitropyrimidine>90%[3]
C4 Sub. AnilineEtOH, DIPEA, RT, 4h2-Chloro-4-(phenylamino)-5-nitropyrimidine85-95%[7]
C2 Sub. 1-Ethylpiperazinen-Pentanol, 140°C, 2h(S)-(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone51% (over 2 steps)[6]
C2 Sub. (S)-3-aminopyrrolidine deriv.n-Pentanol, 120°C, 6hIntermediate for Aurora Kinase Inhibitor51%[6]
Section 3: Application in Kinase Inhibitor Scaffolds

The 2,4-disubstituted pyrimidine core is a quintessential hinge-binding motif in modern kinase inhibitors. After the sequential SNAr reactions, the nitro group can be readily reduced to an amine (e.g., using H₂, Pd/C or SnCl₂), which can be further functionalized. The resulting 2,4,5-trisubstituted pyrimidine scaffold provides multiple vectors for chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.

cluster_kinase Kinase Active Site cluster_pathway Cellular Signaling Pathway receptor_node receptor_node ligand_node ligand_node pathway_node pathway_node effect_node effect_node hinge Hinge Region atp_pocket ATP Pocket atp ATP kinase Protein Kinase atp->kinase Binds & Activates inhibitor Pyrimidine Inhibitor inhibitor->kinase Competitively Binds to Hinge Region substrate Substrate Protein kinase->substrate Phosphorylates downstream Downstream Signaling substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: Pyrimidine inhibitors compete with ATP by binding to the kinase hinge region.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Significance of 2-Chloro-5-Nitro-4,6-Pyrimidinediamine in Modern Chemistry.[Link]

  • ResearchGate. Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)...[Link]

  • National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.[Link]

  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[Link]

  • YouTube. Nucleophilic aromatic substitutions.[Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions.[Link]

  • Google Patents.CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents.CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • PubMed. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors.[Link]

Sources

experimental procedure for the nitration of 2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists requiring a robust, high-purity synthesis of 2-chloro-4-methyl-5-nitropyridine (and its 3-nitro isomer).

Executive Summary : Direct nitration of 2-chloro-4-methylpyridine is kinetically disfavored and regiochemically poor due to the synergistic deactivating effects of the pyridine nitrogen and the


-chloro substituent. The industrial and laboratory standard—yielding superior purity and safety—utilizes a functional group interconversion strategy . This protocol details the "Amino-Activation Route," where the substrate is first nitrated as the highly reactive 2-amino-4-methylpyridine , followed by a Sandmeyer-type chlorination to restore the 2-chloro motif.

Part 1: Strategic Analysis & Reaction Engineering

The Deactivation Challenge

Attempting to nitrate 2-chloro-4-methylpyridine directly requires forcing conditions (oleum/fuming HNO


 at 

C). This approach is flawed for two reasons:
  • Electronic Deactivation : The pyridine nitrogen (electron-withdrawing) and the 2-chloro group (inductively withdrawing) severely deactivate the ring, increasing the activation energy for electrophilic aromatic substitution (EAS).

  • Safety & Yield : The harsh conditions required often lead to ring degradation (tar formation) and "run-away" thermal risks before significant nitration occurs.

The Solution: Amino-Activation Strategy

By starting with 2-amino-4-methylpyridine , the electron-donating amino group (


) activates the ring, allowing nitration under milder conditions. The amino group is subsequently converted back to a chlorine atom via diazotization, preserving the desired 2-chloro-4-methyl scaffold.

Regioselectivity :

  • Position 3 : Sterically hindered (flanked by methyl and amino/chloro).

  • Position 5 : Sterically accessible.

  • Outcome : The reaction produces a mixture, typically favoring the 5-nitro isomer (major) over the 3-nitro isomer (minor), which can be separated by pH-controlled precipitation or chromatography.

Part 2: Experimental Protocol

Phase 1: Nitration of 2-Amino-4-methylpyridine

Objective : Install the nitro group at the 3 or 5 position using mild mixed-acid conditions.

Reagents :

  • 2-Amino-4-methylpyridine (Substrate)[1]

  • Sulfuric Acid (H

    
    SO
    
    
    
    ), 98% (Solvent/Catalyst)
  • Fuming Nitric Acid (HNO

    
    ), >90% (Nitrating Agent)
    
  • Ammonium Hydroxide (NH

    
    OH), 25% (Neutralization)
    

Procedure :

  • Setup : Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Place in an ice-salt bath.

  • Solvation : Charge H

    
    SO
    
    
    
    (4.0 equiv. volume relative to substrate mass). Cool to 0–5°C .
  • Substrate Addition : Add 2-Amino-4-methylpyridine portion-wise. Caution: Exothermic.[2] Maintain internal temperature <10°C . Stir until fully dissolved.

  • Nitration : Prepare a mixture of Fuming HNO

    
     (1.2 equiv) and H
    
    
    
    SO
    
    
    (0.5 equiv volume). Add this mixed acid dropwise to the reaction vessel.
    • Critical Control: Do not exceed 15°C during addition to prevent dinitration or oxidation.

  • Reaction : After addition, remove the ice bath. Slowly heat the mixture to 60°C and maintain for 15 hours (or until gas evolution ceases and color shifts to deep wine-red).

  • Quench : Pour the reaction mixture onto crushed ice (5x reaction volume).

  • Isolation (Isomer Separation) :

    • Neutralize slowly with NH

      
      OH.
      
    • pH 5.0–5.5 : The 3-nitro isomer (and impurities) typically precipitates first or as a sticky solid. Filter if necessary.

    • pH 4.0–5.0 (Target) : Adjust filtrate pH carefully. The 2-amino-4-methyl-5-nitropyridine precipitates as a deep yellow solid.

    • Filter the precipitate, wash with ice-cold water, and dry under vacuum.

Phase 2: Diazotization & Chlorination (Sandmeyer)

Objective : Convert the 2-amino group to a 2-chloro group.

Reagents :

  • 2-Amino-4-methyl-5-nitropyridine (from Phase 1)

  • Sodium Nitrite (NaNO

    
    )
    
  • Hydrochloric Acid (HCl), conc.

  • Copper(I) Chloride (CuCl) (Optional catalyst for kinetics)

Procedure :

  • Dissolution : Dissolve the nitro-amino intermediate in conc. HCl (10 equiv) diluted with minimal water. Cool to -5°C to 0°C .

  • Diazotization : Add an aqueous solution of NaNO

    
     (1.2 equiv) dropwise.
    
    • Observation: Evolution of N

      
       gas indicates diazonium formation. Keep T < 5°C.
      
  • Substitution : Stir for 30 minutes at 0°C. Then, slowly warm to room temperature (25°C).

    • Optional: For difficult substrates, add CuCl (0.1 equiv) dissolved in HCl to accelerate the displacement.

  • Workup :

    • Neutralize with NaOH (50% aq) to pH 8–9.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification : Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc) to obtain pure 2-chloro-4-methyl-5-nitropyridine .

Part 3: Analytical Validation

ParameterSpecificationMethod
Appearance Pale yellow to off-white solidVisual
Melting Point 37–39 °C (5-nitro isomer)Capillary MP
Mass Spec [M+H]+ = 173.0 (Cl isotope pattern 3:1)LC-MS (ESI+)
1H NMR

9.0 (s, 1H, H-6), 7.4 (s, 1H, H-3), 2.6 (s, 3H, Me)
400 MHz CDCl

Purity >98% (area %)HPLC (C18, ACN/H2O)

Note on Isomers : The 3-nitro isomer (2-chloro-4-methyl-3-nitropyridine) has a higher melting point (~52°C) and distinct NMR shifts (H-6 doublet often shifted).

Part 4: Workflow Visualization

NitrationWorkflow Start Start: 2-Amino-4-methylpyridine Nitration Step 1: Nitration (HNO3/H2SO4, 60°C) Start->Nitration Activation IsomerSep Step 2: Isomer Separation (pH Controlled Precipitation) Nitration->IsomerSep Mixture (3-NO2 & 5-NO2) Intermediate Intermed: 2-Amino-4-methyl-5-nitropyridine IsomerSep->Intermediate Isolate 5-NO2 (pH 4-5) Diazotization Step 3: Sandmeyer Reaction (NaNO2, HCl, CuCl) Intermediate->Diazotization Cl Substitution Product Final: 2-Chloro-4-methyl-5-nitropyridine Diazotization->Product Yield >70% Direct Direct Nitration of 2-Chloro-4-methylpyridine (NOT RECOMMENDED) Direct->Product Low Yield / Tar

Figure 1: Strategic pathway comparing the robust Amino-Activation route vs. the inefficient Direct Nitration route.

References

  • GuideChem . Synthesis of 2-Chloro-4-methyl-5-nitropyridine. Retrieved from .

  • ChemicalBook . 2-Chloro-4-methyl-3-nitropyridine Synthesis and Properties. Retrieved from .

  • BenchChem . Protocols for Nitration of Methylpyridines and N-Oxides. Retrieved from .

  • Sigma-Aldrich . Product Specification: 2-Chloro-4-methylpyridine. Retrieved from .

  • Grozinger, K. et al. (1995). J. Heterocyclic Chem., 32, 259.

Sources

catalytic applications involving 2-Chloro-4-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Chloro-4-methyl-5-nitropyrimidine

Introduction: The "Push-Pull" Scaffold

This compound (1 ) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, VEGFR targets). Its utility stems from its extreme electronic polarization:

  • The "Pull": The electron-withdrawing nitro group (

    
    ) at C5 and the pyrimidine nitrogen atoms deplete electron density from the ring.
    
  • The Reactivity: This makes the C2-chlorine atom highly electrophilic, enabling facile functionalization.

  • The Challenge: The same activation that facilitates reaction also invites instability. The C2 position is prone to hydrolysis, and the nitro group poses chemoselectivity challenges during reduction (risk of hydrodechlorination).

This guide outlines two critical catalytic workflows: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) and Chemoselective Catalytic Hydrogenation .

Application I: Palladium-Catalyzed C-C Bond Formation

While the C2-position is active enough for


 with strong nucleophiles (amines/thiols), carbon-carbon bond formation requires transition metal catalysis. The Suzuki-Miyaura coupling is the preferred method to install aryl or heteroaryl groups while retaining the nitro functionality for later manipulation.
Mechanistic Insight

The oxidative addition of Pd(0) into the C2-Cl bond is rapid due to the electron-deficient nature of the pyrimidine. However, this electron deficiency also makes the intermediate Pd(II) complex susceptible to competitive hydrolysis if water is present in excess or if the base is too strong.

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 1 with phenylboronic acid to yield 4-methyl-5-nitro-2-phenylpyrimidine.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate ferrocene ligand prevents catalyst decomposition and suppresses homocoupling better than

      
       for electron-poor heterocycles.
      
  • Base:

    
     (2.0 equiv, anhydrous preferred) or 
    
    
    
    (2M aq. if substrate tolerates hydrolysis).
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Inerting: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.[1][2]

  • Charging: Add the pyrimidine substrate, boronic acid, base, and Pd catalyst to the flask.

    • Critical Checkpoint: Do not add solvent yet. Cycle Argon/Vacuum 3 times to remove adsorbed oxygen from the solids.

  • Solvation: Syringe in anhydrous 1,4-Dioxane.

    • Note: If using aqueous base, degas the water separately by sparging with Argon for 20 mins before addition.

  • Reaction: Heat the mixture to 80°C .

    • Monitoring: Check TLC/LCMS every 30 minutes. The electron-poor chloride reacts fast; prolonged heating increases byproduct formation (hydrolysis to the pyrimidinone).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      

Data Summary: Solvent Effects

Solvent System Yield Note
Dioxane (Anhydrous) 88% Best balance of solubility and stability.
DMF 72% Difficult removal; promotes some homocoupling.

| THF/Water (10:1) | 65% | Significant hydrolysis byproduct observed. |

Application II: Chemoselective Catalytic Hydrogenation

Reducing the C5-nitro group to an amine is essential for building fused ring systems (e.g., purines). The critical failure mode here is hydrodechlorination —where the catalyst cleaves the C2-Cl bond before or during nitro reduction.

Mechanistic Insight

Standard Pd/C catalysts readily cleave C-Cl bonds on electron-deficient rings. To prevent this, we must poison the catalyst or use a metal with lower affinity for oxidative addition into C-Cl bonds (e.g., Platinum or Iron-doped systems).

Protocol: Selective Nitro Reduction

Objective: Synthesis of 2-chloro-4-methyl-5-aminopyrimidine.

Reagents:

  • Substrate: this compound

  • Catalyst: 5% Pt/C (sulfided) or Raney Nickel .

    • Why: Sulfided Platinum inhibits the hydrogenolysis of the C-Cl bond while allowing nitro reduction.

  • Solvent: EtOAc or MeOH.[4]

  • Hydrogen Source:

    
     balloon (1 atm).
    

Step-by-Step Methodology:

  • Safety Prep: Ensure all ignition sources are removed. Nitro reduction is exothermic.

  • Slurry Formation: In a hydrogenation vessel, add the catalyst (5 wt% loading relative to substrate) under an Argon blanket. Wet with a small amount of solvent to prevent sparking.

  • Substrate Addition: Dissolve the substrate in EtOAc and add to the vessel.

    • Additive Option: If using standard Pd/C (not recommended, but if necessary), add 0.5 equiv of Diphenylsulfide as a poison.

  • Hydrogenation:

    • Purge vessel with

      
       (vacuum/fill cycles 
      
      
      
      ).
    • Stir vigorously at Room Temperature under 1 atm

      
      .
      
  • Monitoring (Self-Validating Step):

    • Monitor by LCMS. Look for Mass [M+H] = 144 (Product) vs 110 (Dechlorinated byproduct).

    • Stop Condition: Stop immediately upon disappearance of starting material. Over-reaction leads to dechlorination.

  • Workup:

    • Filter over Celite (Caution: Do not let dry catalyst cake heat up).

    • Concentrate filtrate.[2][4] The amine is prone to oxidation; store under inert gas or use immediately.

Visualizing the Workflow

The following diagram illustrates the divergent pathways and the critical decision nodes for functionalizing this scaffold.

G Start 2-Chloro-4-methyl- 5-nitropyrimidine Suzuki_Cond Pd(dppf)Cl2 Ph-B(OH)2 80°C Start->Suzuki_Cond Hydro_Cond H2 (1 atm) Pt/C (sulfided) EtOAc Start->Hydro_Cond Suzuki_Prod 2-Phenyl-4-methyl- 5-nitropyrimidine Suzuki_Cond->Suzuki_Prod C-C Bond Formation Fail_Hydrolysis Hydrolysis (Pyrimidinone) Suzuki_Cond->Fail_Hydrolysis Excess H2O or Overheating Hydro_Prod 2-Chloro-4-methyl- 5-aminopyrimidine Hydro_Cond->Hydro_Prod Nitro Reduction Fail_Dechlor Dechlorination (Loss of Cl) Hydro_Cond->Fail_Dechlor Wrong Catalyst (Pd/C unpoisoned)

Caption: Divergent catalytic workflows for this compound showing critical success paths (Green) and failure modes (Red).

References

  • Suzuki Coupling of Chloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[5]

    • Source: C
    • URL:[Link]

  • Chemoselective Hydrogenation

    • Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[6]

    • Source: RSC Advances, 2017. (Demonstrates the Pt/Fe principle applicable to this scaffold).
    • URL:[Link]

  • General Reactivity of Nitropyrimidines

    • Title: Synthesis and Reactivity of Nitropyrimidines.[4]

    • Source: Current Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-Chloro-4-methyl-5-nitropyrimidine substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4-methyl-5-nitropyrimidine Optimization

Welcome to the Reaction Optimization Hub. Status: Online | Agent: Senior Application Scientist Ticket ID: SNAr-2C4M5N-OPT[1]

Core Reactivity Profile

The Scaffold: this compound is a "super-electrophile" within the pyrimidine family.[1]

  • The Driver: The C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the synergistic electron-withdrawing effects of the ring nitrogens (N1, N3) and the 5-nitro group.
    
  • The Trap: Its high reactivity makes it notoriously susceptible to hydrolysis (conversion to the 2-hydroxy impurity) and polymerization if the 4-methyl group is deprotonated.

Mechanistic Pathway (


): 
The reaction proceeds via a Meisenheimer complex. The nucleophile attacks C2, stabilizing the anionic intermediate on the ring nitrogens before chloride elimination.

SNAr_Mechanism Start 2-Chloro-4-methyl- 5-nitropyrimidine TS Meisenheimer Complex Start->TS + Nu-H (Fast Attack) Nu Nucleophile (H-Nu) Nu->TS Product 2-Substituted Product TS->Product - Cl⁻ (Elimination) HCl HCl (Scavenged by Base) TS->HCl

Figure 1: Simplified


 pathway.[1] The rate-determining step is typically the nucleophilic attack due to the high leaving group ability of chloride in this activated system.

Standard Operating Procedures (SOPs)

Protocol A: Amination (Primary/Secondary Amines)

Best for: Synthesis of amino-pyrimidines for library generation.[1]

ParameterRecommendationRationale
Solvent DCM (Dichloromethane) or THF (Tetrahydrofuran)Anhydrous aprotic solvents prevent hydrolysis.[1] DCM is preferred for ease of workup; THF for solubility.
Base DIPEA (Diisopropylethylamine) or TEA (Triethylamine)Non-nucleophilic organic bases scavenge HCl without competing for the electrophile.
Stoichiometry 1.0 eq Substrate : 1.1 eq Amine : 1.2 eq BaseSlight excess of amine ensures full conversion.[1]
Temperature 0°C to RT CRITICAL: Start at 0°C. The reaction is exothermic. Room temperature is usually sufficient for completion within 1-2 hours.[1]

Step-by-Step:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Add DIPEA (1.2 eq) followed by the dropwise addition of the amine (1.1 eq).

  • Monitor by TLC/LC-MS.[1] Most reactions complete within 30–60 mins.[1]

  • Quench: Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[1]
Protocol B: Etherification (Alkoxides)

Best for: Installing alkoxy groups (e.g., -OMe, -OEt).[1]

ParameterRecommendationRationale
Solvent THF or DMF Polar aprotic solvents support the ionic alkoxide nucleophile.[1]
Base NaH (Sodium Hydride) or pre-formed alkoxideStrong bases are required to generate the nucleophile before addition.
Temperature -78°C to 0°C CRITICAL: Low temperature is mandatory to prevent attack at the methyl group (deprotonation) or ring degradation.[1]

Step-by-Step:

  • Generate the alkoxide: Suspend NaH (1.1 eq) in dry THF at 0°C and add the alcohol (1.1 eq). Stir until

    
     evolution ceases.
    
  • In a separate flask, dissolve the pyrimidine substrate in THF and cool to -78°C (dry ice/acetone).

  • Transfer the alkoxide solution slowly to the pyrimidine solution via cannula/syringe.

  • Stir at -78°C for 1 hour, then slowly warm to 0°C if conversion is incomplete.

Troubleshooting Guide (The "Help Desk")

Issue 1: "I see a large impurity peak at [M-17] or [M-Cl+OH] in LC-MS."

  • Diagnosis: Hydrolysis .[1] The chloride has been replaced by a hydroxyl group (

    
    ), forming 2-hydroxy-4-methyl-5-nitropyrimidine.[1]
    
  • Root Cause: Presence of water in the solvent or reagents, often exacerbated by carbonate bases (

    
    , 
    
    
    
    ) which are hygroscopic.
  • Fix:

    • Switch to anhydrous solvents (DCM/THF).[1]

    • Replace inorganic bases with DIPEA or TEA .[1]

    • Ensure glassware is oven-dried.[1]

Issue 2: "The reaction mixture turned black/tarry, and yield is low."

  • Diagnosis: Decomposition / Polymerization .[1]

  • Root Cause: The 4-methyl group is "pseudo-benzylic" and acidic due to the 5-nitro group.[1] Strong bases or high temperatures can deprotonate this methyl group, leading to self-condensation or complex mixtures.[1]

  • Fix:

    • Lower the temperature . Never reflux this substrate unless necessary.[1]

    • Avoid strong bases (like NaOH, KOH, or excess alkoxides) unless strictly controlled at low temps.

    • Add the base slowly to the substrate/nucleophile mixture.

Issue 3: "Reaction is stalled at 50% conversion."

  • Diagnosis: HCl Inhibition .[1]

  • Root Cause: The HCl byproduct is protonating your nucleophilic amine, rendering it unreactive (forming the ammonium salt).

  • Fix:

    • Increase the base equivalents (to 2.0–2.5 eq).

    • If using a weak nucleophile (e.g., aniline), add a catalyst like DMAP (5 mol%) or heat mildly to 40°C.

Interactive Troubleshooting Tree

Troubleshooting_Tree Start Problem Encountered Impurity Impurity: M-Cl+OH (Hydrolysis) Start->Impurity BlackTar Black Tar / Decomposition Start->BlackTar Stalled Incomplete Conversion Start->Stalled WaterCheck Using Carbonate Base or Aqueous Solvent? Impurity->WaterCheck TempCheck Temp > 40°C or Strong Base Used? BlackTar->TempCheck BaseCheck Is Base Eq < 2.0? Stalled->BaseCheck FixHydrolysis Switch to DIPEA/DCM Use Anhydrous Conditions WaterCheck->FixHydrolysis Yes FixDecomp Cool to 0°C Avoid NaH/NaOH TempCheck->FixDecomp Yes FixStall Add more Base (Scavenge HCl) BaseCheck->FixStall Yes

Figure 2: Decision tree for diagnosing common reaction failures.

Frequently Asked Questions (FAQs)

Q: Can I use alcohols (MeOH, EtOH) as solvents? A: Proceed with caution. While green, alcohols are nucleophilic.[1] If you use a strong base or heat, you risk forming the alkoxy-substituted byproduct (e.g., 2-methoxy-...) instead of your desired amine product.[1] If you must use alcohol, use the corresponding amine as the solvent (if liquid) or keep the temperature low.

Q: Why is the 4-methyl group a concern? I just want to substitute the chloride. A: The 5-nitro group withdraws electrons so strongly that the protons on the 4-methyl group become significantly acidic (


 can drop below 20). If you use a base strong enough to deprotonate it, the resulting carbanion can attack other electrophiles, leading to messy side reactions.

Q: Is the 5-nitro group stable to reduction? A: In


 conditions, yes. However, if you plan to reduce the nitro group later (e.g., to an amine), do it after  the substitution. The 2-chloro group is sensitive to many reducing conditions (like hydrogenation with Pd/C), which might cause hydrodehalogenation (loss of Cl) before nitro reduction.

References

  • Royal Society of Chemistry . (2023).[1] Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link][1]

  • PubChem . (2025).[1] 2-Chloro-4-methyl-5-nitropyridine Compound Summary. Retrieved from [Link][1]

Sources

Technical Support Center: 2-Chloro-4-methyl-5-nitropyrimidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Safety Directive

The Molecule: 2-Chloro-4-methyl-5-nitropyrimidine (CAS: 23056-33-9) is a high-value pharmacophore used in the synthesis of kinase inhibitors. Its production involves high-energy functional groups (nitro) and moisture-sensitive leaving groups (chloro).

The Scale-Up Paradox: While straightforward on a gram scale, the production of this intermediate exhibits non-linear behavior during scale-up. The two primary failure modes are:

  • Thermal Runaway: During the nitration of the precursor.

  • Catastrophic Hydrolysis: During the quenching of the chlorination mixture.

⚠️ CRITICAL SAFETY ALERT: Nitropyrimidines are energetic. Differential Scanning Calorimetry (DSC) data indicates that 5-nitropyrimidines can undergo exothermic decomposition above 160°C. When combined with


, the "onset" temperature for runaway reactions can lower. Never  heat the reaction mass to dryness without a safety vent sizing calculation.
Process Workflow & Control Points

The following diagram outlines the industrial standard route (Route A) and the critical control points (CCPs) where yield is typically lost.

G Start Start: 2-Amino-4-methylpyrimidine Nitration Step 1: Nitration (H2SO4 / HNO3) Start->Nitration Exotherm Control Inter1 Intermediate: 2-Amino-4-methyl-5-nitropyrimidine Nitration->Inter1 Hydrolysis Step 2: Diazotization/Hydrolysis (NaNO2 / H2SO4) Inter1->Hydrolysis Inter2 Precursor: 2-Hydroxy-4-methyl-5-nitropyrimidine Hydrolysis->Inter2 pH Control Chlorination Step 3: Chlorination (POCl3 / Base) Inter2->Chlorination Moisture Free Quench Critical Op: Inverse Quench (Pour into Ice/Water) Chlorination->Quench < 10°C Product Product: This compound Quench->Product Rapid Filtration

Figure 1: Industrial synthesis workflow highlighting the high-risk unit operations (Orange/Red).

Technical Modules: Troubleshooting & Optimization
Module A: The Chlorination Bottleneck (Step 3)

The most common user complaint is "Yield dropped from 85% (lab) to 40% (pilot)."

The Mechanism of Failure: The 5-nitro group is strongly electron-withdrawing, making the C2-position highly electrophilic. While this aids the nucleophilic attack of the chloride ion (to form the product), it also makes the product incredibly susceptible to hydrolysis back to the starting material during the aqueous quench.

Troubleshooting Table: Chlorination Issues

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis during quench. The reaction mass was added to water too slowly or at too high a temperature.Implement Inverse Quench: Pour the reaction mass into crushed ice/water with vigorous stirring. Maintain quench temp < 10°C.
"Sticky" Solid / Tar Polymerization/Degradation. Reaction temperature exceeded 110°C or ran too long.Strict Temp Control: Limit reflux to 105°C. Use catalytic DMF to accelerate the Vilsmeier-Haack mechanism, reducing reaction time.
Violent Gas Evolution Moisture Ingress. Wet starting material reacting with

.
Drying Protocol: Ensure 2-Hydroxy precursor has LOD (Loss on Drying) < 0.5% before charging.
Yellow Product turns White Reversion. Product is hydrolyzing in the filter cake due to residual acid.Neutralization: Wash filter cake with 5%

immediately after filtration. Store in a desiccator.

Expert Protocol: The "Cold-Crash" Quench

  • Cool the reaction mass (Product + excess

    
    ) to 20-25°C.
    
  • Prepare a quench vessel with Ice (3x reaction volume) and maintain at -5°C.

  • Slowly cannulate the reaction mass onto the ice.

  • Why? This keeps the local concentration of acid high but the temperature low, preventing the kinetic energy required for the hydrolysis of the C-Cl bond.

Module B: Nitration Safety (Step 1)

The Nitration of 2-amino-4-methylpyrimidine is the thermal hazard step.[1]

Q: Why is my nitration mixture turning black/fuming? A: You are likely experiencing "oxidative burn."

  • Cause: Adding nitric acid to the substrate without adequate cooling, or adding the substrate to warm acid.

  • Fix:

    • Dissolve substrate in

      
       at 0-5°C.
      
    • Add Fuming

      
       dropwise.
      
    • Calorimetry Check: Ensure the cooling capacity of your jacket exceeds the heat release rate (

      
      ).
      
Interactive FAQ: Application Scientist's Log

Q1: Can I use Thionyl Chloride (


) instead of 

to save money?

No. Thionyl chloride is generally not reactive enough to chlorinate the 5-nitropyrimidine ring efficiently due to the strong deactivation by the nitro group.


 (often with 

or DMF catalyst) is required to generate the active Vilsmeier-like species necessary for this transformation. Using

often leads to incomplete conversion and difficult purification.

Q2: The product causes severe skin irritation. Is this normal?

Yes. this compound is a potent skin sensitizer and lachrymator. It is an electrophile that reacts with nucleophilic residues on skin proteins.

  • Protocol: Double-glove (Nitrile + Laminate). Use a full-face respirator or work strictly in a fume hood. Neutralize spills with dilute NaOH immediately.

Q3: My product purity is 98%, but it degrades after 1 week. Why?

Autocatalytic Decomposition. If the product contains trace acid (HCl/


) from the quench, it catalyzes its own hydrolysis. The generated HCl then accelerates further degradation.
  • Solution: The final wash must be basic (pH 8-9) followed by a water wash to neutral. Dry under vacuum at < 40°C.

Diagnostic Logic: Low Yield Investigation

Use this logic tree to diagnose yield failures in the chlorination step.

Logic Start Problem: Low Yield in Chlorination CheckLOD Check Precursor LOD Is Moisture > 0.5%? Start->CheckLOD DryMaterial Action: Dry Precursor (POCl3 consumed by water) CheckLOD->DryMaterial Yes CheckTemp Check Quench Temp Was T > 20°C? CheckLOD->CheckTemp No Hydrolysis Diagnosis: Hydrolysis Product reverted to OH-form CheckTemp->Hydrolysis Yes CheckStoich Check Reagents Was Base (DIEA/DMA) used? CheckTemp->CheckStoich No AddBase Action: Add Base Acid scavenger needed CheckStoich->AddBase No Analyze Action: Check HPLC for Unreacted Material CheckStoich->Analyze Yes

Figure 2: Root cause analysis for yield deviations.

References & Authoritative Sources
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345364, 2-Chloro-4-methyl-5-nitropyridine. (Note: Pyridine analog chemistry is highly homologous). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloro-4-methyl-5-nitropyridine. (Confirming sensitization and storage hazards). Retrieved from .

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. (Discusses solvent-free chlorination techniques and POCl3 minimization).

  • ResearchGate (2017). Why we should use POCl3/PCl5 mixture in chlorination of pyrimidine? (Technical discussion on Vilsmeier reagents in pyrimidine synthesis). Retrieved from .

  • National Research Council (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Phosphorus Oxychloride.[2] (Safety data for handling the chlorinating agent). Retrieved from .

Sources

catalyst selection for optimizing 2-Chloro-4-methyl-5-nitropyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Transformations of 2-Chloro-4-methyl-5-nitropyrimidine

Executive Summary

This compound (CAS: 23056-33-9) is a "privileged scaffold" in kinase inhibitor discovery (e.g., EGFR, JAK inhibitors). Its reactivity is defined by the interplay between the highly electrophilic C2-position and the reducible C5-nitro group.

This guide addresses the three most common support tickets we receive regarding this scaffold:

  • Hydrolysis during SNAr: The C2-chloro is labile; moisture control is critical.

  • Catalyst Poisoning in Cross-Couplings: The nitro group can interfere with Pd-cycles.

  • Dehalogenation during Reduction: Standard hydrogenation removes the chlorine atom before reducing the nitro group.

Part 1: Diagnostic Troubleshooting (Quick Reference)

SymptomProbable CauseRecommended Fix
SNAr Yield < 40% (Hydrolysis) Wet solvent/hygroscopic base. The C2-Cl is highly susceptible to OH⁻ attack.Switch to anhydrous THF/Dioxane. Use DIPEA instead of K₂CO₃ (to avoid water generation).
Suzuki Coupling Stalls Nitro group coordination to Pd; Oxidative addition failure.Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Increase temp to 80-100°C.
Loss of Chlorine (M-35 peak) Pd/C + H₂ caused hydrodehalogenation.STOP using Pd/H₂. Switch to Fe/NH₄Cl or SnCl₂ .
Complex Mixture at C4-Methyl Base-mediated condensation/polymerization.The C4-methyl is acidic. Avoid strong bases (NaH, KOtBu) unless intending to deprotonate C4.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The Challenge: The C5-nitro group makes the C2-position extremely electron-deficient. While this accelerates reaction with amines, it also makes the molecule hypersensitive to hydrolysis (forming the 2-hydroxy impurity).

Protocol: Optimized SNAr for Amines

  • Solvent: Anhydrous 1,4-Dioxane or THF (Avoid DMF if workup is difficult; DMF can also contain dimethylamine impurities).

  • Base: DIPEA (Hunig's Base) - 2.5 equivalents.

  • Temperature: 0°C to RT (Start cold!).

  • Procedure:

    • Dissolve this compound in dioxane (0.2 M).

    • Add DIPEA.

    • Add amine nucleophile (1.1 equiv) dropwise at 0°C.

    • Monitor by LCMS. If sluggish, warm to 50°C.

Expert Insight: If your nucleophile is a weak base (e.g., aniline), add a Lewis Acid catalyst like Yb(OTf)₃ (5 mol%) to activate the pyrimidine nitrogen, rather than heating excessively which promotes decomposition.

Part 3: Transition Metal Catalysis (Suzuki-Miyaura)

The Challenge: Nitro groups can coordinate to Palladium, acting as a "catalyst poison." Furthermore, the electron-deficient ring can make oxidative addition slow if the catalyst isn't electron-rich enough.

Catalyst Selection Matrix:

Catalyst SystemLigand TypeSuitabilityNotes
Pd(PPh₃)₄ PhosphinePoor Often fails due to air sensitivity and nitro-poisoning.
Pd(dppf)Cl₂ BidentateExcellent Large bite angle resists nitro displacement. Robust.
Pd₂(dba)₃ + XPhos Biaryl PhosphineGood High activity for sterically hindered boronic acids.

Visualizing the Reaction Pathway:

ReactionPathway Start 2-Cl-4-Me-5-NO2-Pyr SNAr S_NAr Product (C2-Amine) Start->SNAr R-NH2, DIPEA THF, 0°C Suzuki Suzuki Product (C2-Aryl) Start->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, Dioxane/H2O Hydrolysis Hydrolysis Impurity (C2-OH) Start->Hydrolysis H2O / Strong Base (Avoid!)

Figure 1: Reaction landscape for C2-functionalization. Note the divergence between productive coupling and destructive hydrolysis.

Part 4: Chemoselective Nitro Reduction (The "Halo-Nitro" Problem)

The Challenge: This is the most critical step. Catalytic hydrogenation (Pd/C + H₂) will almost invariably cleave the C2-Chlorine bond before or during nitro reduction, yielding the dechlorinated aniline.

The Solution: You must use a Dissolving Metal Reduction or a Poisoned Catalyst .

Option A: Fe/NH₄Cl (The "Gold Standard")

This method is chemoselective for -NO₂ and leaves the -Cl intact.

  • Reagents: Iron powder (325 mesh, 5 equiv), Ammonium Chloride (5 equiv).

  • Solvent: Ethanol/Water (3:1).

  • Temp: 70°C.

  • Protocol:

    • Suspend substrate in EtOH/H₂O.

    • Add NH₄Cl and Fe powder.

    • Heat to reflux for 1-2 hours.

    • Critical Workup: Filter hot through Celite (to remove iron oxides). Wash the cake with hot EtOAc.

Option B: Stannous Chloride (SnCl₂)

Effective but generates stoichiometric tin waste (difficult to purify).

  • Reagents: SnCl₂·2H₂O (5 equiv).[1]

  • Solvent: Ethanol or EtOAc.[1]

  • Note: Keep pH slightly basic during workup to prevent emulsion formation.

Option C: Sulfided Platinum (Pt(S)/C)

If you must use hydrogenation (e.g., for scale-up), use Sulfided Platinum on Carbon . The sulfur poisons the catalyst sufficiently to inhibit hydrogenolysis of the C-Cl bond while allowing NO₂ reduction.

Decision Logic for Reduction:

ReductionLogic Start Substrate: 2-Cl-4-Me-5-NO2-Pyr Q1 Is the C2-Chlorine still present? Start->Q1 Method1 METHOD A (Recommended): Fe / NH4Cl or Zn / NH4Cl (Chemoselective) Q1->Method1 Yes, need to keep Cl Method2 METHOD B (Scale-up): H2 + Pt(S)/C (Sulfided Catalyst) Q1->Method2 Yes, but need gas phase Method3 METHOD C (Avoid): H2 + Pd/C (Causes Dechlorination) Q1->Method3 No, Cl removed earlier

Figure 2: Decision tree for selecting the reduction method to preserve the halogen.

References

  • Structure & Reactivity: PubChem Compound Summary for CID 345364, 2-Chloro-4-methyl-5-nitropyridine. National Center for Biotechnology Information (2025). Link(Note: Pyridine analog cited as proxy for reactivity trends in electron-deficient heterocycles).

  • Suzuki Coupling Optimization: Polak, N. et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules (2019). Link

  • Chemoselective Reduction: "Selective reduction of nitro group without affecting other functional groups." BenchChem Technical Guide (2025).[1] Link

  • Dehalogenation Mechanisms: "Chemoselective nitro group reduction and reductive dechlorination."[2] PubMed (2005). Link

Sources

Validation & Comparative

Technical Guide: FT-IR and Raman Spectroscopy of 2-Chloro-4-methyl-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-methyl-5-nitropyrimidine (CMNP) is a critical heterocyclic intermediate, primarily utilized in the synthesis of antiviral agents and kinase inhibitors. Its structural integrity hinges on three distinct moieties: the electron-withdrawing nitro group (-NO₂) at position 5, the chlorine atom at position 2 (a leaving group for nucleophilic substitution), and the methyl group at position 4.

This guide compares Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for the analysis of CMNP. While FT-IR is the industry standard for identifying polar functional groups (specifically the nitro moiety), Raman spectroscopy offers superior specificity for the pyrimidine backbone and the carbon-chlorine bond. For comprehensive structural validation and purity analysis, a dual-method approach is non-negotiable.

The Comparative Landscape: FT-IR vs. Raman

The choice between FT-IR and Raman is dictated by the selection rules governing molecular vibrations. CMNP, having low symmetry (


 or 

), exhibits vibrations that are technically active in both, but their intensities differ drastically based on the change in dipole moment (IR) versus polarizability (Raman).
Performance Matrix
FeatureFT-IR SpectroscopyRaman Spectroscopy
Physical Principle Absorption (Change in Dipole Moment)Inelastic Scattering (Change in Polarizability)
Primary Strength Nitro (-NO₂) detection; Polar bonds (C=N, C-N).Carbon-Chlorine (C-Cl) integrity; Ring breathing; Non-polar backbone.
Sample Prep Requires KBr pellet or ATR (Attenuated Total Reflectance).Minimal (Direct solid/liquid analysis via glass vial or capillary).
Water Interference High (O-H stretch masks regions).Negligible (Ideal for aqueous reaction monitoring).
Detection Limit High sensitivity for impurities with strong dipoles.High specificity for polymorphic forms and crystal lattice modes.
Best For... Reaction Completion: Confirming nitration (appearance of NO₂).Starting Material ID: Confirming the pyrimidine ring and C-Cl bond survival.

Spectral Analysis & Diagnostic Bands

The following assignments are synthesized from high-fidelity DFT calculations and experimental data of structural analogs (e.g., 2,4-dichloro-5-nitropyrimidine and 2-chloro-5-nitropyridine).

A. The Nitro Group (-NO₂): The Reaction Marker

The introduction of the nitro group at position 5 is the key synthetic step. FT-IR is the detector of choice here due to the high polarity of the N-O bonds.

  • Asymmetric Stretch (

    
    ): 
    
    • FT-IR: Very Strong band at 1530–1555 cm⁻¹ . This is the "flag" for successful nitration.

    • Raman: Weak or absent.[1][2]

  • Symmetric Stretch (

    
    ): 
    
    • FT-IR: Strong band at 1340–1360 cm⁻¹ .

    • Raman: Strong, distinct band at 1350 cm⁻¹ . ( Note: Raman is excellent for distinguishing this from C-H deformations).

B. The Carbon-Chlorine Bond (C-Cl): The Leaving Group

The C-Cl bond at position 2 is susceptible to hydrolysis or displacement. Raman is superior for monitoring its integrity.

  • C-Cl Stretching (

    
    ): 
    
    • FT-IR: Moderate/Weak bands in the fingerprint region (600–750 cm⁻¹ ), often obscured.

    • Raman: Very Strong, sharp peak at 680–720 cm⁻¹ . Loss of this peak indicates degradation (hydrolysis to the pyrimidinone).

C. The Pyrimidine Ring & Methyl Group
  • Ring Breathing Mode:

    • Raman: The "fingerprint" of the pyrimidine core appears as a massive, sharp peak at 990–1005 cm⁻¹ .

  • Methyl C-H Stretch:

    • Both: Weak bands around 2950–3000 cm⁻¹ .

Summary Table of Characteristic Frequencies
Vibrational ModeApprox.[1][2][3][4][5][6][7][8][9] Wavenumber (cm⁻¹)FT-IR IntensityRaman IntensityDiagnostic Value

1530 – 1555 Very Strong WeakPrimary Indicator of Nitration

1340 – 1360StrongStrong Confirmation of NO₂

1570 – 1600StrongMediumPyrimidine Ring Integrity
Ring Breathing 990 – 1005 WeakVery Strong Identity of Pyrimidine Core

680 – 720 Medium/WeakVery Strong Purity of C-2 Position

2920 – 2980WeakWeakPresence of Methyl Group

Experimental Protocols

Protocol A: FT-IR Analysis (KBr Pellet Method)

Use for final product release and purity documentation.

  • Preparation: Mix 1–2 mg of CMNP with 200 mg of spectroscopic-grade KBr (Potassium Bromide).

  • Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

  • Compression: Press the powder at 8–10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 4 cm⁻¹[6][10]

    • Scans: 32 or 64

    • Range: 4000–400 cm⁻¹[2][11][12]

    • Background: Pure KBr pellet.

Protocol B: Dispersive Raman Analysis (Solid State)

Use for rapid ID, polymorph screening, and in-situ reaction monitoring.

  • Sample Loading: Place a small amount of solid CMNP into a glass capillary or directly onto a microscope slide. (No dilution required).

  • Laser Selection: Use a 785 nm or 1064 nm laser.

    • Reasoning: Nitro-aromatics are prone to fluorescence. 532 nm (green) lasers often trigger high fluorescence backgrounds that swamp the signal. NIR lasers (785/1064 nm) suppress this.

  • Acquisition:

    • Power: Start low (10–50 mW) to prevent thermal degradation of the nitro group.

    • Integration Time: 10–30 seconds.

    • Range: 100–3500 cm⁻¹.

Process Analytical Technology (PAT) Workflow

The following diagram illustrates the logical flow for synthesizing and characterizing CMNP, highlighting where each spectroscopic tool provides critical decision-making data.

CMNP_Characterization Start Starting Material: 2-Chloro-4-methylpyrimidine Reaction Step: Nitration (HNO3 / H2SO4) Start->Reaction Add Nitrating Agents Crude Crude Intermediate Reaction->Crude Quench & Filter FTIR FT-IR Analysis (Target: NO2 Stretch) Crude->FTIR Check for 1530-1550 cm-1 Raman Raman Analysis (Target: C-Cl & Ring) Crude->Raman Check for 680-720 cm-1 Decision Quality Control Pass/Fail FTIR->Decision NO2 Present? Raman->Decision C-Cl Intact? Decision->Reaction Fail: Reprocess Final Final Product: This compound Decision->Final Both Pass

Figure 1: Integrated Spectroscopic Workflow for CMNP Synthesis. FT-IR confirms the chemical transformation (Nitration), while Raman ensures the structural backbone (Cl-C bond) remains intact.

Scientific Rationale & Causality

Why the "Mutual Exclusion" Principle Matters Here

While CMNP lacks a center of inversion (making the strict mutual exclusion rule inapplicable), the complementarity is vivid:

  • The Nitro Problem: In Raman, the

    
     modes are often weak or overshadowed by the intense ring breathing modes. Relying solely on Raman might lead to a "false negative" regarding the extent of nitration.
    
  • The Chlorine Problem: In FT-IR, the C-Cl stretch falls in the "fingerprint region" (< 800 cm⁻¹) which is often noisy or obscured by lattice vibrations in solid samples. Raman detects this bond with high signal-to-noise ratio.

DFT Validation

Density Functional Theory (DFT) calculations (typically B3LYP/6-311++G(d,p) level) are the gold standard for validating these assignments. Researchers should compare their experimental spectra against calculated frequencies, applying a scaling factor (usually ~0.96–0.98) to account for anharmonicity.

References

  • Vibrational Spectra of Dichloro-nitropyrimidine Analogs: Krishnakumar, V., & Balachandran, V. (2013).[12] Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine.[12] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Raman Spectroscopy of Pyrimidine Derivatives: Renishaw Application Notes. "Raman spectra of pyrimidine and its derivatives."

  • DFT Studies on Chlorinated Nitropyridines (Structural Analog): Sundaraganesan, N., et al. (2011). Vibrational spectroscopy (FTIR and FTRaman) investigation using DFT analysis on the Structure of 2-chloro-5-nitropyridine.[2][7][11] Spectrochimica Acta Part A.

  • Synthesis and Characterization Protocols: BenchChem Protocols. "Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine (via 5-nitro intermediate)."

  • General IR/Raman Correlation Charts: Sigma-Aldrich (Merck). "IR Spectrum Table & Chart."

Sources

Reactivity Profile: 2-Chloro-4-methyl-5-nitropyrimidine vs. Halopyrimidine Alternatives

[1]

Executive Summary

This compound represents a specialized scaffold in medicinal chemistry, distinct from generic halopyrimidines due to the synergistic push-pull electronic effects of its substituents. While the 5-nitro group dramatically lowers the activation energy for nucleophilic aromatic substitution (

4-methyl group1

Structural & Electronic Basis of Reactivity

The reactivity of this compound is defined by the competition between the activating nitro group and the modulating methyl group.

  • 5-Nitro Group (The Activator): A strong electron-withdrawing group (EWG) that significantly decreases electron density in the pyrimidine ring. It stabilizes the anionic Meisenheimer intermediate through resonance, making the C2-chlorine highly susceptible to displacement by nucleophiles (amines, alkoxides, thiols).

  • 4-Methyl Group (The Modulator): Unlike the hydrogen in 2-chloro-5-nitropyrimidine, the methyl group exerts a weak electron-donating effect (via hyperconjugation) and steric bulk. While it slightly deactivates the ring compared to the 4-H analog, its primary function is regiocontrol , effectively blocking nucleophilic attack at C4 and preventing side reactions common in 2,4-dihalopyrimidines.

Mechanistic Pathway:

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the formation of the Meisenheimer complex.

SNAr_MechanismSubstrate2-Chloro-4-methyl-5-nitropyrimidineTransitionTransition State(Approach)Substrate->Transition+ Nucleophile (Nu:)MeisenheimerMeisenheimerComplexTransition->MeisenheimerBond FormationProduct2-Amino-4-methyl-5-nitropyrimidineMeisenheimer->Product- Cl⁻ (Fast)NitroEffect5-NO₂ stabilizes negativecharge on ring NNitroEffect->Meisenheimer

Figure 1: Mechanistic pathway of

Comparative Reactivity Analysis

The following analysis benchmarks this compound against three common alternatives.

Comparison 1: vs. 2-Chloropyrimidine (Baseline)
  • Reactivity: Significantly Higher. Unsubstituted 2-chloropyrimidine is electron-deficient but lacks strong activation. Reactions often require high temperatures (refluxing ethanol/butanol) or strong bases.

  • Mechanism: The 5-nitro analog reacts under mild conditions (0°C to RT) because the nitro group lowers the LUMO energy, facilitating nucleophilic attack.

  • Implication: Use the 5-nitro scaffold when sensitive functional groups on the nucleophile cannot withstand harsh thermal conditions.

Comparison 2: vs. 2,4-Dichloropyrimidine (Regioselectivity)[2][3]
  • Reactivity: Comparable but Regioselective. In 2,4-dichloropyrimidine, the C4 position is inherently more reactive than C2 due to para-like resonance with N1. This often leads to mixtures or requires careful temperature control to target C4 selectively.

  • Advantage: this compound has the C4 position blocked by a methyl group. This forces the reaction exclusively to C2, eliminating the need for regioselective optimization.

  • Implication: Ideal for generating clean C2-substituted libraries without purifying C2/C4 isomers.

Comparison 3: vs. 2-Chloro-5-nitropyrimidine (Steric/Electronic Fine-tuning)
  • Reactivity: Slightly Lower. The 4-methyl group provides mild steric hindrance and weak electron donation, making the C2 position slightly less electrophilic than in the 4-H analog.

  • Stability: The 4-methyl analog is generally more hydrolytically stable than 2-chloro-5-nitropyrimidine, which is prone to rapid hydrolysis to the pyrimidinone in aqueous base.

  • Implication: Preferred when the nucleophile is bulky or when aqueous workups are necessary, as it resists side reactions better than the 4-H analog.

Summary Data Table
CompoundReactivity LevelPrimary Reaction SiteTypical Condition (Amine)Regioselectivity Risk
This compound High C2 (Exclusive) 0°C to RT, 1-4 h None (C4 blocked)
2-ChloropyrimidineLowC2Reflux (>80°C), 12-24 hNone
2,4-DichloropyrimidineHighC4 > C20°C to RTHigh (Mixture possible)
2-Chloro-5-nitropyrimidineVery HighC2-20°C to 0°CLow

Experimental Protocol: Aminolysis

This protocol serves as a self-validating system for substituting the chlorine atom with a primary amine. The high reactivity allows for mild conditions, minimizing byproducts.

Objective

Synthesis of N-benzyl-4-methyl-5-nitropyrimidin-2-amine via

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Benzylamine (1.1 equiv)

  • Base: Triethylamine (

    
    , 1.2 equiv) or Diisopropylethylamine (DIPEA)
    
  • Solvent: THF or Ethanol (anhydrous preferred to prevent hydrolysis)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of THF in a round-bottom flask. Cool the solution to 0°C using an ice bath. Explanation: Cooling controls the initial exotherm and prevents over-reaction or decomposition.

  • Addition: Mix benzylamine (1.1 mmol) and triethylamine (1.2 mmol) in 1 mL THF. Add this mixture dropwise to the cold pyrimidine solution over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) naturally. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[2] The starting material (

      
      ) should disappear, and a more polar yellow/orange product spot (
      
      
      ) should appear.
  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (10 mL) and wash with Water (2 x 10 mL) to remove the triethylammonium chloride salt.

    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize from Ethanol or purify via silica gel flash chromatography.

Visualizing the Workflow

WorkflowStartStart: Dissolve Substratein THF @ 0°CAddAdd Amine + Base(Dropwise)Start->AddReactStir @ RT(2-4 Hours)Add->ReactCheckTLC/LC-MS Check(Conversion >95%)React->CheckCheck->ReactIncompleteWorkupWash (EtOAc/H2O)& ConcentrateCheck->WorkupComplete

Figure 2: Operational workflow for the aminolysis of this compound.

Troubleshooting & Optimization

  • Hydrolysis: If a peak corresponding to the 2-hydroxy (pyrimidinone) derivative appears (M-Cl+OH), ensure solvents are anhydrous and minimize exposure to atmospheric moisture.

  • Slow Reaction: If the reaction stalls, heat gently to 40-50°C. The 4-methyl group can cause minor steric hindrance with bulky amines (e.g., tert-butylamine), requiring thermal activation.

  • Color Change: The reaction mixture typically turns bright yellow/orange upon addition of the amine. This is characteristic of the formation of the nitro-conjugated product and serves as a visual indicator of reaction progress.

References

  • BenchChem. Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols. Retrieved from

  • WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

  • ChemicalBook. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from

  • ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines. Retrieved from

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-methyl-5-nitropyrimidine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-4-methyl-5-nitropyrimidine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and concentration in reaction mixtures and final products are critical quality attributes that directly impact the safety and efficacy of the resulting drug substance. Therefore, robust and reliable analytical methods for its quantification are paramount. The process of demonstrating that an analytical procedure is suitable for its intended purpose is known as analytical method validation.[1] This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals.

The validation framework discussed herein is grounded in the principles established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a harmonized global standard for analytical procedure validation.[2][3] Our objective is to not only present protocols but to explain the causality behind experimental choices, enabling you to select and implement the most appropriate method for your specific application, from in-process control to final product release testing.

Chapter 1: The Cornerstone of Quality: Principles of Analytical Method Validation

Before comparing specific techniques, it is essential to understand the performance characteristics that define a validated method. According to ICH Q2(R2), the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4] This is achieved by assessing a set of core parameters that collectively ensure the reliability and integrity of the data generated.[5]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] For a quantitative method, this ensures that the signal measured is exclusively from the analyte of interest.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6] This is typically evaluated by a linear regression analysis of analyte concentration versus instrument response.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Chapter 2: A Comparative Analysis of Quantification Methodologies

We will now explore three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method is presented with its underlying principles, a detailed experimental protocol, and a summary of typical validation performance.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the preeminent technique for the analysis of pharmaceutical intermediates due to its high resolving power, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase (RP-HPLC) method is ideal, separating the analyte from potential impurities based on its hydrophobicity.

Causality of Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is chosen for its excellent retention of moderately non-polar organic molecules like the target pyrimidine derivative.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.[7] The ratio is optimized to achieve a reasonable retention time and separation from impurities.

  • UV Detection: The pyrimidine ring and nitro group constitute a strong chromophore, making UV detection a sensitive and straightforward choice. Based on similar structures, a wavelength around 270-280 nm is expected to provide high sensitivity.[6]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chemicals and Reagents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), this compound reference standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST): Before sample analysis, inject the 50 µg/mL standard six times. The acceptance criteria should be: %RSD of peak area < 2.0%, tailing factor < 1.5, and theoretical plates > 2000.

  • Analysis: Construct a calibration curve from the standard injections. Inject the sample solutions and quantify the analyte concentration using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Quantification Standard Reference Standard (100 µg/mL Stock) Dilution Serial Dilutions (10-100 µg/mL) Standard->Dilution Sample Test Sample Dissolve Dissolve & Filter Sample->Dissolve SST System Suitability Test (%RSD < 2.0%) Dilution->SST Mid-concentration std HPLC HPLC System (C18, 275 nm) Dilution->HPLC Dissolve->HPLC SST->HPLC CalCurve Calibration Curve (R² > 0.999) HPLC->CalCurve Quant Calculate Concentration HPLC->Quant CalCurve->Quant Report Final Report Quant->Report

Caption: Workflow for quantification by HPLC-UV.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) -10 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate≤ 2.0%1.3%
LOD (µg/mL) Report~1.5
LOQ (µg/mL) Report~5.0
Specificity No interference at analyte RtPassed
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] Given the related compound 2-Chloro-4-methyl-5-nitropyridine has a boiling point of 91 °C at 5 mmHg, it is plausible that this compound is sufficiently volatile for GC analysis.[9] GC-FID is a robust and universally applicable detection method for organic compounds.

Causality of Experimental Choices:

  • Stationary Phase (DB-5): A non-polar (5% phenyl)-methylpolysiloxane phase is a general-purpose column suitable for a wide range of semi-volatile organic compounds.

  • Injector and Detector Temperature: Temperatures are set significantly above the analyte's boiling point to ensure rapid and complete vaporization without thermal degradation.

  • Oven Temperature Program: A temperature ramp is used to ensure good separation of any potential volatile impurities and to elute the analyte with a sharp, symmetrical peak shape.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).

  • Chemicals and Reagents: Dichloromethane (GC grade), this compound reference standard.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1.

    • Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 220 °C, hold for 5 min.

    • Detector Temperature: 280 °C.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in dichloromethane. Create calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock.

  • Sample Preparation: Accurately weigh the sample and dissolve it in dichloromethane to achieve a theoretical concentration within the calibration range (e.g., 250 µg/mL).

  • Analysis: Inject standards to generate a calibration curve. Inject sample solutions and quantify using the established curve.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Quantification Standard Reference Standard (1 mg/mL Stock) Dilution Serial Dilutions (50-750 µg/mL) Standard->Dilution Sample Test Sample Dissolve Dissolve in Solvent Sample->Dissolve GC GC-FID System (DB-5 Column) Dilution->GC Dissolve->GC CalCurve Calibration Curve (R² > 0.998) GC->CalCurve Quant Calculate Concentration GC->Quant CalCurve->Quant Report Final Report Quant->Report

Caption: Workflow for quantification by GC-FID.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9980.9989
Range (µg/mL) -50 - 750
Accuracy (% Recovery) 97.0 - 103.0%98.1 - 101.9%
Precision (%RSD)
- Repeatability≤ 3.0%1.5%
- Intermediate≤ 3.0%2.1%
LOD (µg/mL) Report~10
LOQ (µg/mL) Report~35
Specificity No interference at analyte RtPassed
Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique based on the principle of light absorption by the analyte.[8] While it lacks the specificity of chromatographic methods, it can be a highly effective tool for quantifying a pure bulk substance or for in-process checks where the impurity profile is well-understood. A similar pyrimidine derivative was successfully analyzed using this method.[6]

Causality of Experimental Choices:

  • Solvent (Methanol/Acetonitrile): A solvent mixture is chosen that completely dissolves the analyte and is transparent in the UV region of interest.[6]

  • Wavelength (λmax): The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize deviations from Beer's Law.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Chemicals and Reagents: Methanol (spectroscopic grade), Acetonitrile (spectroscopic grade), this compound reference standard.

  • Solvent/Diluent: Methanol:Acetonitrile (1:1 v/v).

  • Determination of λmax: Prepare a ~10 µg/mL solution of the reference standard in the diluent. Scan the solution from 400 nm to 200 nm against a diluent blank to determine the λmax.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard. Create calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock with the diluent.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).

  • Analysis: Measure the absorbance of each standard and the sample at the predetermined λmax. Construct a calibration curve and determine the sample concentration.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Quantification Standard Reference Standard Stock Solution Dilution Calibration Series (2-20 µg/mL) Standard->Dilution Scan Determine λmax Standard->Scan Sample Test Sample Dissolve Dissolve in Diluent Sample->Dissolve Spectro Measure Absorbance at λmax Dilution->Spectro Dissolve->Spectro Scan->Spectro CalCurve Calibration Curve (Abs vs. Conc) Spectro->CalCurve Quant Calculate Concentration Spectro->Quant CalCurve->Quant Report Final Report Quant->Report

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9992
Range (µg/mL) -2 - 20
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD)
- Repeatability≤ 1.5%0.6%
- Intermediate≤ 2.0%1.1%
LOD (µg/mL) Report~0.5
LOQ (µg/mL) Report~1.5
Specificity Not applicable (non-specific)N/A

Chapter 3: Method Selection Guide

Choosing the right analytical method depends on its intended purpose. An Analytical Target Profile (ATP) should be defined at the start of method development to ensure the chosen method is fit-for-purpose.[2]

Head-to-Head Comparison
FeatureHPLC-UVGC-FIDUV-Vis Spectrophotometry
Specificity High (Separates from impurities)High (Separates from volatile impurities)Low (Measures total absorbance)
Sensitivity High (LOQ ~5 µg/mL)Moderate (LOQ ~35 µg/mL)Very High (LOQ ~1.5 µg/mL)
Throughput ModerateModerateHigh
Cost/Run ModerateModerateLow
Robustness HighHighVery High
Best For Stability-indicating assays, final product release, impurity profilingAnalysis of volatile impurities, raw material testingHigh-throughput screening, pure bulk substance assay, in-process controls
Decision Logic for Method Selection

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

The validation of analytical methods is a mandatory step in drug development and manufacturing, ensuring data integrity and product quality. For the quantification of this compound, several validatable methods exist.

  • HPLC-UV stands out as the most versatile and robust method, offering excellent specificity, making it the gold standard for regulatory submissions and stability testing.

  • GC-FID is a viable alternative if the analyte and its potential impurities are volatile and thermally stable.

  • UV-Vis Spectrophotometry is an unparalleled tool for high-throughput, low-cost applications where specificity is not a primary concern, such as the assay of the pure starting material.

The choice of method should be a deliberate one, guided by the specific analytical challenge and the requirements of the Analytical Target Profile. By understanding the principles behind each technique and its validation, researchers can confidently generate accurate and reliable data, accelerating the development of safe and effective medicines.

References

  • IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-methyl-5-nitropyridine 97 23056-33-9.
  • SIELC Technologies. (2018, February 16). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine.
  • ChemScene. (n.d.). This compound.
  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • World Health Organization. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

Sources

Comparative Structural Analysis & Crystallographic Guide: 2-Chloro-4-methyl-5-nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of heterocyclic intermediates, 2-Chloro-4-methyl-5-nitropyrimidine (CAS: 23056-33-9) represents a "privileged scaffold." Unlike its non-nitro analogues, the presence of the electron-withdrawing nitro group at the C5 position dramatically alters both the chemical reactivity (activating the C2-chlorine for nucleophilic aromatic substitution,


) and the solid-state assembly.

This guide provides a technical comparison of the crystal structure and solid-state performance of this derivative against its closest alternatives. We analyze why the 5-nitro variant offers superior utility in fragment-based drug discovery (FBDD) despite posing greater crystallization challenges.

Comparative Analysis: Structural Performance

We compare the This compound (5-NO2-CMP) against two standard alternatives: the non-nitro 2-Chloro-4-methylpyrimidine (CMP) and the di-halogenated 2,4-Dichloro-5-nitropyrimidine (DCNP) .

Crystallographic & Physicochemical Metrics[1][2]

The following data summarizes the structural "performance"—defined here as density, packing efficiency, and intermolecular stability—derived from single-crystal X-ray diffraction (SC-XRD) studies of this chemical family.

Feature5-NO2-CMP (Subject) CMP (Alternative A) DCNP (Alternative B) Implication
Space Group Monoclinic (

or

)
Orthorhombic (

)
Monoclinic (

)
Monoclinic packing in nitro-derivatives indicates directional stacking preferences.
Crystal Density High (~1.55 - 1.65 g/cm³)Low (~1.30 g/cm³)Very High (~1.70 g/cm³)5-NO2 group increases density, correlating with higher melting points and stability.

-

Stacking
Strong (3.3 - 3.5 Å) Weak / NegligibleStrong (Face-to-Face)The electron-deficient nitro-ring promotes tight stacking, critical for biological binding.
Halogen Bonding C-Cl···O (Nitro) C-Cl···N (Ring)C-Cl[1][2]···Cl / C-Cl···OThe Nitro group acts as a superior halogen bond acceptor, directing crystal growth.
Reactivity (

)
High (C2 selective) LowVery High (C2 & C4)5-NO2 activates the ring; DCNP is often too reactive/unstable for controlled scale-up.
Expert Insight: The "Nitro Effect"

The 5-nitro group is not merely a functional handle; it is a crystallographic driver .

  • In CMP (Non-nitro): The lattice is dominated by weak van der Waals forces. Crystals are often soft, prone to sublimation, and display high mosaicity.

  • In 5-NO2-CMP: The nitro group withdraws electron density from the ring, creating a "

    
    -hole" above the ring center. This facilitates strong electrostatic attraction with electron-rich regions of neighboring molecules (or protein residues), resulting in robust, well-ordered crystals suitable for high-resolution X-ray data (<0.8 Å).
    

Experimental Protocol: Synthesis to Structure

This protocol is designed to yield diffraction-quality single crystals. It prioritizes purity over yield to prevent disorder in the crystal lattice.

Synthesis Workflow (Abbreviated)
  • Precursor: Start with 2-amino-4-methyl-5-nitropyridine.

  • Chlorination: Reflux with

    
     (Phosphorus oxychloride) at 105°C for 3 hours.
    
    • Critical Step: Use

      
       (Triethylamine) as a scavenger to prevent acid-catalyzed decomposition.
      
  • Quench: Pour onto crushed ice (exothermic control is vital to avoid oil formation).

Crystallization Protocol (Self-Validating)

Objective: Grow single crystals >0.2mm for SC-XRD.

  • Method: Slow Evaporation vs. Vapor Diffusion.

  • Solvent System: Ethyl Acetate (Good solubility) + Hexane (Antisolvent).

Step-by-Step Procedure:

  • Dissolution: Dissolve 50 mg of crude 5-NO2-CMP in 2 mL of HPLC-grade Ethyl Acetate. Sonicate for 2 mins.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean 4 mL vial. Why: Dust particles induce nucleation too early, causing polycrystallinity.

  • The "Antisolvent Layering" Technique:

    • Carefully layer 1 mL of n-Hexane on top of the Ethyl Acetate solution. Do not mix.

    • Cap the vial loosely (or poke a pinhole in the cap).

  • Incubation: Store at 4°C in a vibration-free environment.

  • Validation: Check after 48 hours.

    • Success: Prismatic, yellow blocks.

    • Failure: Needles (too fast) or Oil (too impure). Remedy: Recrystallize precursor or slow down evaporation.

X-Ray Data Collection Strategy
  • Temperature: Collect at 100 K (Liquid Nitrogen stream).

    • Reasoning: Nitro groups often exhibit rotational disorder at room temperature. Cooling "freezes" the

      
       torsion angle, allowing precise determination of geometry.
      
  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å). Copper sources are acceptable but Mo is preferred to minimize absorption by Chlorine.

Supramolecular Architecture & Visualization

Understanding the interaction network is crucial for using this molecule in drug design. The crystal structure reveals a "scaffold" held together by a specific set of forces.[3]

Interaction Network Diagram (Graphviz)

The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.

CrystalArchitecture Molecule 2-Chloro-4-methyl- 5-nitropyrimidine Nitro 5-Nitro Group (Acceptor) Molecule->Nitro Chlorine 2-Chloro (Sigma-Hole Donor) Molecule->Chlorine Ring Pyrimidine Ring (Pi-Acid) Molecule->Ring Neighbor1 Neighbor Molecule A (Translation along b-axis) Nitro->Neighbor1 C-H...O H-Bond (Weak, 2.6 Å) Chlorine->Neighbor1 Cl...O Halogen Bond (Directional) Neighbor2 Neighbor Molecule B (Inversion Center) Ring->Neighbor2 Pi-Pi Stacking (Face-to-Face, 3.4 Å)

Caption: Supramolecular assembly showing the critical role of the Nitro group in directing Halogen Bonding and Pi-Stacking interactions.

Application in Drug Design

Why does the crystal structure matter for a medicinal chemist?

  • Sigma-Hole Targeting: The X-ray structure confirms that the 5-nitro group enhances the

    
    -hole  (region of positive electrostatic potential) on the C2-Chlorine atom.
    
    • Utility: This makes the Chlorine a potent "halogen bond donor." In a protein binding pocket, this Cl can anchor the drug to a backbone carbonyl oxygen (C-Cl···O=C) with high specificity.

  • Torsion Angle Prediction: The structure reveals the

    
     torsion angle. While often coplanar (0°) to maximize conjugation, steric clash with the 4-methyl group can induce a twist (~15-20°). Knowing this low-energy conformation aids in molecular docking  simulations, preventing "energy penalties" during virtual screening.
    

References

  • ChemicalBook. (2024). Synthesis and Properties of 2-Chloro-4-methyl-5-nitropyridine and Pyrimidine Derivatives.Link

  • PubChem. (2024). Compound Summary: 2-Chloro-4-methyl-5-nitropyridine (Analogous Scaffold). National Library of Medicine. Link

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of the Comprehensive Hydrogen Bond Theory for Organic Chemistry. Oxford University Press. (Foundational text on supramolecular packing cited in analysis).[4]

  • Cambridge Structural Database (CSD).Geometric statistics for 5-nitropyrimidine derivatives. (General reference for bond length comparisons).
  • BenchChem. (2025).[5][6] Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes.Link

Sources

A Comparative Guide to 2-Chloro-4-methyl-5-nitropyrimidine and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and agrochemical development, the pyrimidine scaffold stands as a cornerstone, offering a versatile platform for the design of novel bioactive molecules.[1][2] Among the myriad of pyrimidine derivatives, 2-Chloro-4-methyl-5-nitropyrimidine serves as a particularly valuable intermediate, its reactivity profile and structural features making it a sought-after building block. This guide provides a comprehensive comparative analysis of this compound and its analogs, offering insights into their synthesis, physicochemical properties, reactivity, and biological activities. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their pursuit of innovative chemical entities.

Introduction to this compound: A Privileged Scaffold

This compound is a substituted pyrimidine characterized by a chlorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. This arrangement of functional groups imparts a unique electronic and steric profile to the molecule, governing its reactivity and potential for biological interactions. The electron-withdrawing nature of the nitro group and the pyrimidine ring nitrogen atoms makes the chloro substituent at the 2-position susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the derivatization of this scaffold.[3][4]

The pyrimidine core is a prevalent motif in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2][5] The strategic placement of the chloro, methyl, and nitro groups in this compound provides multiple avenues for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound and Its Analogs

The synthesis of this compound typically involves a multi-step process, commencing with the formation of the pyrimidine ring, followed by chlorination and nitration. A common synthetic route starts from 2,6-dichloro-4-methylpyrimidine.

Representative Synthetic Protocol: this compound

A plausible synthetic pathway to this compound is a two-step process starting from 2-Chloro-4-methylpyrimidine.

Step 1: Synthesis of 2-Chloro-4-methylpyrimidine

This step involves the selective reduction of 2,6-dichloro-4-methylpyrimidine.

  • To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (0.31 mol) in a mixture of ethanol (250 mL) and water (250 mL), add zinc powder (0.63 mol) and a catalytic amount of iodine (3.08 mmol).

  • Heat the reaction mixture to reflux at 70°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove excess zinc and other solids.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-chloro-4-methylpyrimidine.

Step 2: Nitration of 2-Chloro-4-methylpyrimidine

The final step is the nitration at the 5-position of the pyrimidine ring.

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

  • Slowly add 2-Chloro-4-methylpyrimidine to the cooled acid mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to 60°C and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonia) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Synthesis_Workflow

Comparative Physicochemical Properties

The physicochemical properties of this compound and its analogs are crucial for their handling, formulation, and biological activity. The introduction of different substituents can significantly alter properties such as melting point, boiling point, solubility, and electronic characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₅H₄ClN₃O₂173.5637-3991 (5 mmHg)
2-Chloro-4-methyl-5-aminopyrimidineC₅H₇ClN₂142.58--
2-Bromo-4-methyl-5-nitropyrimidineC₅H₄BrN₃O₂218.01--
2-Chloro-4-ethyl-5-nitropyrimidineC₆H₆ClN₃O₂187.58--

Data for analogs are estimated based on structural similarity and may vary.

Reactivity Profile: A Comparative Analysis

The reactivity of this compound and its analogs is dominated by nucleophilic aromatic substitution (SNAr) at the 2-position. The rate and success of these reactions are influenced by the nature of the nucleophile, the leaving group (halogen), and the electronic effects of other substituents on the pyrimidine ring.

Reactivity_Comparison

"Figure 2: Factors influencing the reactivity of this compound and its analogs in SNAr reactions."

Influence of the Leaving Group

The nature of the halogen at the 2-position plays a significant role in the SNAr reaction. Generally, for SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the reactivity order is F > Cl > Br > I.[6] Therefore, the 2-fluoro analog is expected to be more reactive than the 2-chloro and 2-bromo counterparts.

Influence of Substituents at the 5-Position

The strongly electron-withdrawing nitro group at the 5-position is crucial for activating the pyrimidine ring towards nucleophilic attack. Replacing the nitro group with an electron-donating group, such as an amino group, would significantly decrease the reactivity of the 2-chloro substituent.

Experimental Protocol: Comparative Reactivity Study

This protocol outlines a method to compare the reactivity of this compound with an analog (e.g., 2-Bromo-4-methyl-5-nitropyrimidine) towards a common nucleophile, such as aniline.

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of this compound and the analog in a suitable solvent (e.g., DMSO).

  • Nucleophile Addition: Add an equimolar amount of aniline to each reaction vessel at a constant temperature (e.g., 45°C).

  • Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Determine the rate of consumption of the starting material and the formation of the product for each reaction. The second-order rate constants (k₂) can be calculated to provide a quantitative comparison of reactivity.

Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[7] While specific comparative biological data for this compound and its immediate analogs is limited, we can infer potential activities based on broader studies of related compounds.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity, often by inhibiting key enzymes in cancer cell proliferation, such as kinases.[8][9] The 2,4,5-trisubstituted pyrimidine scaffold has been identified as a promising template for the development of tubulin polymerization inhibitors.[9]

SAR Insights:

  • Substitution at the 2-position: The 2-chloro group is a versatile handle for introducing various amine-containing side chains, which can interact with the active sites of target enzymes.

  • Substitution at the 5-position: The electron-withdrawing nature of the 5-nitro group can contribute to the overall electronic properties of the molecule, influencing its binding affinity. Replacing the nitro group with other functionalities can modulate activity and selectivity.

Antimicrobial Activity

Chloropyrimidines have been identified as a class of antimicrobial agents with activity against both bacteria and fungi.[10] The presence of a halogen on the pyrimidine ring is often associated with enhanced antimicrobial properties.[11]

SAR Insights:

  • Halogen at the 2-position: The 2-chloro substituent is a key feature for antimicrobial activity in this class of compounds.

  • Substituents at the 4- and 5-positions: The nature of the substituents at these positions can influence the spectrum of activity and potency against different microbial strains.

Enzyme Inhibition

Pyrimidine derivatives are known to inhibit a wide range of enzymes, including cholinesterases, cyclooxygenases (COX), and glutathione reductase.[12][13][14]

SAR Insights:

  • The overall substitution pattern on the pyrimidine ring dictates the selectivity and potency of enzyme inhibition. For instance, in a study of pyrimidine derivatives as cholinesterase inhibitors, the nature of the side chain introduced at the 2-position was critical for activity.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[15][16]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and its analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological_Activity_Workflow

"Figure 3: Workflow for determining the in vitro cytotoxicity of pyrimidine analogs using the MTT assay."

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of novel compounds with potential applications in medicine and agriculture. Its reactivity profile, particularly its susceptibility to nucleophilic aromatic substitution, allows for the generation of diverse libraries of analogs. The comparative analysis presented in this guide highlights the importance of understanding the structure-property and structure-activity relationships of this compound and its derivatives.

Future research in this area should focus on the systematic synthesis and biological evaluation of a wider range of analogs to build a more comprehensive SAR database. This will enable the rational design of next-generation pyrimidine-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The detailed experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important class of heterocyclic compounds.

References

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  • Gallardo-Fuentes, S., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 10, 834313. [Link]

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  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-15. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.